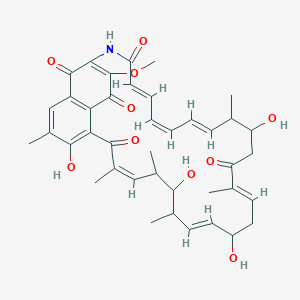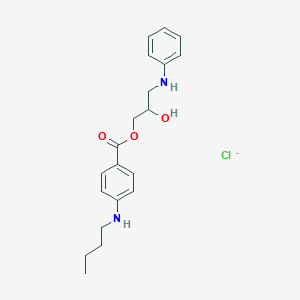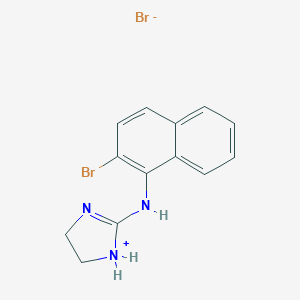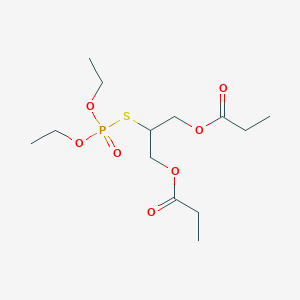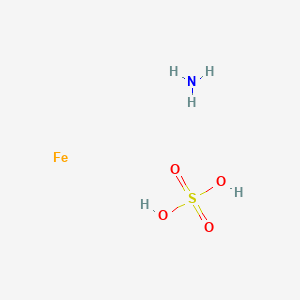![molecular formula C21H29ClN2O3 B217226 2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride CAS No. 100263-46-5](/img/structure/B217226.png)
2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride is a chemical compound with the molecular formula C21H29ClN2O3 and a molecular weight of 392.9 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride involves multiple steps, typically starting with the reaction of p-ethoxy-N-phenylcarbanilate with diethylaminoethyl chloride under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is utilized in biochemical assays and as a probe in studying biological processes.
Industry: The compound is used in the manufacture of various industrial products, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride can be compared with other similar compounds, such as:
2-Diethylaminoethanol: This compound shares the diethylaminoethyl group but differs in its overall structure and applications.
N-phenylcarbanilate derivatives: These compounds have similar core structures but may vary in their substituents and resulting properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
100263-46-5 |
|---|---|
Fórmula molecular |
C21H29ClN2O3 |
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C21H28N2O3.ClH/c1-4-22(5-2)16-17-26-21(24)23(18-10-8-7-9-11-18)19-12-14-20(15-13-19)25-6-3;/h7-15H,4-6,16-17H2,1-3H3;1H |
Clave InChI |
GPSKYSOIAXCOQF-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)OCC.[Cl-] |
SMILES canónico |
CC[NH+](CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)OCC.[Cl-] |
Sinónimos |
CARBANILIC ACID, p-ETHOXY-N-PHENYL-, 2-DIETHYLAMINOETHYL ESTER, MONOHY DROCHLORID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



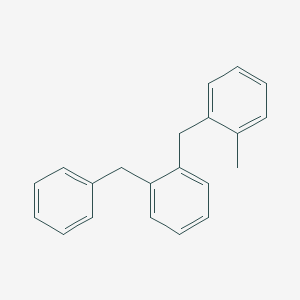
![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
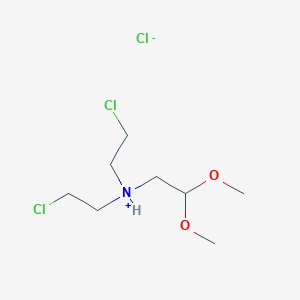
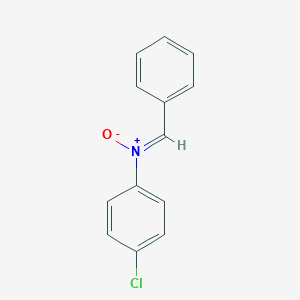
![1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea](/img/structure/B217180.png)
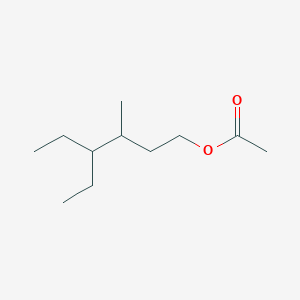
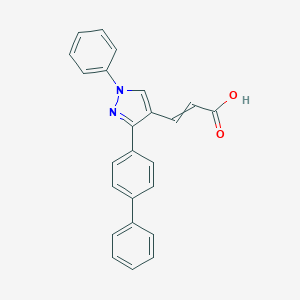
![sodium;6-amino-5-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B217197.png)
